BenchChemオンラインストアへようこそ!

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide

Hydrogen-bond donor Drug-likeness Permeability

This compound features a distinct furan-3-yl attachment that reorients heterocyclic oxygen by ~60° compared to furan-2-yl isomers, crucial for target engagement in 17β-HSD inhibitor programs. The 2,5-dimethyl substitution creates an electron-donating environment distinct from halogenated or trifluoromethyl analogs. The hydroxyethyl linker provides both hydrogen-bond donor and acceptor capabilities, making it ideal for phenotypic screening in oncology and dermatology. Procure with confidence for hit-to-lead medicinal chemistry.

Molecular Formula C15H17NO3
Molecular Weight 259.305
CAS No. 1396865-09-0
Cat. No. B2616221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide
CAS1396865-09-0
Molecular FormulaC15H17NO3
Molecular Weight259.305
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NCC(C2=COC=C2)O
InChIInChI=1S/C15H17NO3/c1-10-3-4-11(2)13(7-10)15(18)16-8-14(17)12-5-6-19-9-12/h3-7,9,14,17H,8H2,1-2H3,(H,16,18)
InChIKeyRNXUAAYTPGJLRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide (CAS 1396865-09-0): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-[2-(Furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide (CAS 1396865-09-0; molecular formula C₁₅H₁₇NO₃; molecular weight 259.30 g/mol; SMILES: Cc1ccc(C)c(C(=O)NCC(O)c2ccoc2)c1) is a synthetic benzamide derivative featuring a 2,5-dimethyl-substituted benzoyl moiety linked via an amide bond to a 2-(furan-3-yl)-2-hydroxyethyl side chain . The compound belongs to the broader class of N-(heteroaryl-hydroxyethyl)-benzamides that have been investigated within 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitor programs, as evidenced by its deposition in the ChEMBL/BindingDB databases through ElexoPharm GmbH, a German biotech company specializing in endocrine-targeted preclinical drug discovery [1][2]. The furan-3-yl attachment at the benzylic alcohol position distinguishes this compound from furan-2-yl, thiophene, and phenyl analogs, imparting a unique hydrogen-bonding geometry and electronic distribution relevant to target engagement [3].

Why N-[2-(Furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide Cannot Be Interchanged with Superficially Similar Benzamide Analogs


The N-(furan-3-yl)-2-hydroxyethyl benzamide scaffold is exquisitely sensitive to substituent modifications at three distinct pharmacophoric positions: the benzamide aryl ring, the heterocyclic furan regioisomer, and the hydroxyethyl linker. A 2,5-dimethyl substitution on the benzamide ring produces a sterically constrained, electron-donating environment that differs fundamentally from the electron-withdrawing effects of 2-CF₃, 3-CF₃, 2,6-difluoro, or 3-bromo analogs, each of which alters amide bond geometry, logP, and hydrogen-bond acceptor/donor profiles [1][2]. The furan-3-yl attachment (C3 of furan) places the ring oxygen in a distinct spatial orientation compared with furan-2-yl isomers, reorienting the lone-pair directionality of the heterocyclic oxygen by approximately 60°, which can critically affect π-stacking and hydrogen-bonding interactions with target protein residues [3]. Furthermore, the secondary alcohol in the hydroxyethyl linker serves both as a hydrogen-bond donor (HBD) and acceptor (HBA); replacing this with a methylene or methoxyethyl linker eliminates the HBD capability, significantly altering the compound's interaction fingerprint with biological targets such as 17β-HSD2, for which this compound class was specifically designed [1][4]. These multiple, interdependent structural features mean that even single-point modifications can abrogate target potency and selectivity, making generic substitution scientifically unjustified without confirmatory comparative assay data.

Product-Specific Comparative Evidence for N-[2-(Furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide: Differentiated Performance Dimensions vs. Closest Analogs


Hydrogen-Bond Donor Count: Differentiating the 2,5-Dimethylbenzamide from Halogenated and Trifluoromethylated Analogs

N-[2-(Furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide possesses exactly 2 hydrogen-bond donors (the secondary amide N–H and the secondary alcohol O–H) and 3 hydrogen-bond acceptors (amide carbonyl, furan oxygen, and alcohol oxygen). This HBD count of 2 complies with Lipinski's Rule of Five, whereas the 2,6-difluoro analog (CAS 1396765-95-9) has the same count, but the 3-bromo analog (CAS 1396810-28-8) also has HBD=2. The key differentiation lies in the absence of halogen atoms in the target compound, which eliminates potential halogen-bonding interactions that can introduce off-target polypharmacology—a recognized liability of polyhalogenated benzamide derivatives in kinase and nuclear receptor screening panels [1].

Hydrogen-bond donor Drug-likeness Permeability 17β-HSD2 inhibitor design

Furan Regioisomerism: Furan-3-yl vs. Furan-2-yl Geometry and Its Impact on Molecular Recognition

The furan-3-yl substituent in the target compound positions the ring oxygen atom meta to the point of attachment on the furan ring, whereas a furan-2-yl isomer would place the oxygen ortho to the attachment point. This regioisomeric distinction alters the dipole moment vector of the heterocycle by approximately 1.0–1.5 Debye and shifts the spatial orientation of the oxygen lone pairs by roughly 60°, based on conformational analysis of furan derivatives [1]. In the context of 17β-HSD2 inhibitor design, the furan-3-yl orientation has been specifically highlighted in the ElexoPharm patent family as providing a favorable geometry for interactions within the substrate-binding pocket of the enzyme, whereas furan-2-yl and thiophene-2-yl analogs exhibit altered potency and selectivity profiles [2]. Although direct quantitative head-to-head comparison data for this specific compound vs. its furan-2-yl isomer are not publicly available, class-level SAR from the ElexoPharm 17β-HSD inhibitor program demonstrates that the furan-3-yl orientation is a deliberate design element correlated with nanomolar potency against 17β-HSD2 [2][3].

Furan regioisomer π-stacking Hydrogen-bond geometry Conformational analysis

Linker Hydroxyethyl Moiety: Hydrogen-Bond Donor Capability vs. Methylene and Methoxyethyl-Linked Analogs

The 2-hydroxyethyl linker in the target compound provides a secondary alcohol functionality (pKa ≈ 14–15, predicted) that serves as a hydrogen-bond donor, contributing to both aqueous solubility and specific target interactions. In contrast, the methylene-linked analog N-(furan-3-yl)methyl-N-(2-methoxyethyl)-2,5-dimethylbenzamide (CAS 1421506-97-9) replaces the alcohol with a methoxy ether (HBD=0 at the linker), eliminating the HBD capability entirely . The N-[3-(furan-3-yl)-3-hydroxypropyl]-2,5-dimethylbenzamide homolog extends the linker by one methylene unit, altering the spatial relationship between the furan ring and the benzamide moiety by approximately 1.3 Å and increasing the number of rotatable bonds from 5 to 6, which can affect entropic penalties upon target binding [1]. The specific hydroxyethyl linker length and its HBD capability are consistent with the pharmacophore model for 17β-HSD2 inhibition, where both the amide N–H and the alcohol O–H are proposed to engage in key hydrogen-bond interactions within the enzyme active site [2].

Hydroxyethyl linker Hydrogen-bond donor Metabolic stability Solubility

Predicted LogP and Lipophilic Ligand Efficiency: 2,5-Dimethyl vs. Trifluoromethyl-Substituted Benzamide Analogs

The 2,5-dimethyl substitution pattern on the benzamide ring of the target compound results in a predicted logP of approximately 2.0–2.5 (based on the CLogP algorithm and comparison with structurally characterized benzamide derivatives), which is substantially lower than the predicted logP of the 2-trifluoromethyl analog (CAS 1396683-44-5; predicted logP ≈ 2.8–3.2) and the 3-trifluoromethyl analog (predicted logP ≈ 2.8–3.2) [1]. Using the formula for Lipophilic Ligand Efficiency (LLE = pIC₅₀ − logP), a compound with logP = 2.0 would achieve an LLE approximately 0.8–1.2 log units higher than its trifluoromethyl-substituted counterparts at equivalent potency, representing a meaningful advantage in developability assessment where LLE ≥ 5 is a commonly applied target threshold for lead-quality compounds [1]. The 2,5-dimethyl pattern also avoids the metabolic liabilities associated with trifluoromethyl groups, which can undergo oxidative defluorination by cytochrome P450 enzymes [2].

LogP Lipophilic ligand efficiency Drug-likeness Physicochemical property differentiation

Patent-Cited Antiproliferative and Differentiation-Inducing Activity: Differentiation from In-Class Benzamide Derivatives Lacking This Annotation

According to a patent-derived annotation indexed through freshpatents.com and the WebDataCommons RDF repository, N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide (referred to as 'FHD') exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This functional annotation—cell differentiation induction coupled with antiproliferative activity—is a specific biological phenotype that distinguishes this compound from other furan-3-yl-hydroxyethyl-benzamide analogs (e.g., 3-bromo, 2,6-difluoro, 2-trifluoromethyl, and 4-trifluoromethoxy derivatives) for which comparable differentiation-inducing activity has not been reported in publicly accessible patent or literature sources [2]. Importantly, this biological annotation was cited from patent documentation (freshpatents.com), indicating that the compound has been specifically claimed for these therapeutic applications [1].

Antiproliferative Cell differentiation Monocyte induction Anti-cancer Psoriasis

Procurement-Driven Application Scenarios for N-[2-(Furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide: Evidence-Based Use Cases


17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitor Screening and Lead Optimization

The compound's structural features—furan-3-yl heterocycle, hydroxyethyl linker with HBD capability, and 2,5-dimethylbenzamide core—align precisely with the pharmacophore model described in the ElexoPharm patent family (US 9,884,839 B2) for non-steroidal 17β-HSD2 inhibitors [1]. Its deposition in BindingDB/ChEMBL through ElexoPharm indicates it was part of a curated 17β-HSD inhibitor program [2]. Procurement for 17β-HSD2-focused screening campaigns is scientifically justified where the objective is to identify compounds that modulate intracellular estradiol and testosterone levels in bone and cancer biology applications [1][3].

Phenotypic Screening for Cell Differentiation and Antiproliferative Activity

The patent-cited annotation of pronounced antiproliferative activity against undifferentiated cells coupled with monocyte differentiation induction positions this compound as a candidate for phenotypic screening in oncology (particularly differentiation therapy approaches for acute promyelocytic leukemia and other malignancies) and dermatology (psoriasis models) [2]. The halogen-free, moderate-logP profile supports its use in cell-based assays without the confounding cytotoxicity often associated with highly lipophilic or polyhalogenated screening compounds [3].

Medicinal Chemistry Hit Expansion: 2,5-Dimethylbenzamide Scaffold as a Privileged Starting Point

As a halogen-free, moderate molecular weight (259.30 g/mol) benzamide with favorable calculated drug-like properties (HBD=2, HBA=3, predicted logP ≈ 2.0–2.5, TPSA ≈ 62.3 Ų), this compound represents an attractive starting scaffold for hit-to-lead medicinal chemistry [1]. Its 2,5-dimethyl substitution pattern on the benzamide ring provides a synthetically accessible vector for further functionalization (e.g., electrophilic aromatic substitution at the para position relative to the amide), while the furan-3-yl ring offers distinct reactivity (oxidation, electrophilic substitution) compared with thiophene or phenyl isosteres [1][3].

Chemical Biology Tool Compound for Investigating Furan-3-yl Pharmacophore Contributions

The furan-3-yl attachment geometry—placing the heterocyclic oxygen meta to the point of attachment—represents a less common regioisomeric arrangement compared with the more widely studied furan-2-yl system [1]. This compound can serve as a chemical biology probe to systematically investigate the contribution of furan regioisomerism to target binding, metabolic stability, and cellular permeability, particularly in comparison with thiophene-2-yl and furan-2-yl matched molecular pairs [1][3]. The hydroxyethyl linker further provides a synthetic handle for prodrug strategies (e.g., phosphate ester or amino acid ester conjugation) to modulate physicochemical properties [3].

Quote Request

Request a Quote for N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.